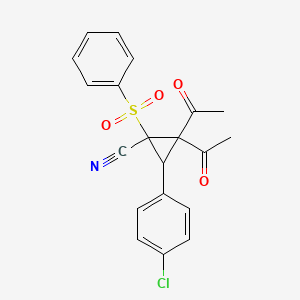

2,2-Diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-Diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile (DCBC) is a synthetic organic compound with a wide range of applications in scientific research. DCBC has been studied extensively in the laboratory to investigate its mechanism of action, biochemical and physiological effects, and potential applications.

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

Dicyanomethylene compounds, including variants similar to 2,2-Diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile, serve as reagents in cyanation reactions. These compounds, through a process involving hydride abstraction followed by cyanide addition, enable the formation of carbonitriles in moderate to good yields. This capability is crucial for developing novel synthetic pathways in organic chemistry, providing a method for introducing nitrile groups into various molecular frameworks (Döpp, Jüschke, & Henkel, 2002).

Structural Insights and Chemical Properties

The structural analysis of certain cyclopropane derivatives, closely related to the mentioned compound, offers insights into the complexity of their chemical behavior. For instance, the study of ethenocyclopropa[b]naphthalene derivatives undergoing unusual chlorination during epoxidation reactions reveals intricate details about the formation of nonplanar carbon ring systems. This knowledge contributes to our understanding of reaction mechanisms and the influence of chlorination on molecular structures (Ülkü, Tahir, Menzek, & Balci, 1995).

Oxidative Cyclizations

Research on manganese(III) acetate-mediated oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes demonstrates the potential of 2,2-Diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile in synthesizing heterocyclic compounds. These cyclizations yield 4,5-dihydrofuran-3-carbonitriles containing various heterocycles, highlighting the versatility of such compounds in constructing complex organic molecules with potential pharmaceutical applications (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Cyclopropane Ring Incorporation

The preferential incorporation of cyclopropane σ bonds over ethylenic π bonds in certain cycloaddition reactions underscores the unique reactivity of cyclopropane-containing compounds like 2,2-Diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile. This selectivity facilitates the formation of cyclobutane or vinylcyclopentane derivatives, expanding the toolkit for synthetic chemists in designing new molecular architectures (Nishida, Masui, Murakami, Imai, & Tsuji, 1991).

Propiedades

IUPAC Name |

2,2-diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO4S/c1-13(23)20(14(2)24)18(15-8-10-16(21)11-9-15)19(20,12-22)27(25,26)17-6-4-3-5-7-17/h3-11,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTXGORFLPCPME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(C(C1(C#N)S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2879973.png)

![4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B2879980.png)

![5-[(2-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2879981.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2879982.png)

![N-(2-ethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2879984.png)

![tert-butyl N-[carbamimidoyl(cyclohexyl)methyl]carbamate](/img/structure/B2879987.png)

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2879988.png)

![3-chloro-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2879990.png)